ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a 3,4-dimethoxyphenyl group at position 5, a 4-diethylaminobenzylidene substituent at position 2, and an ethyl ester at position 4. Its E-configuration at the benzylidene double bond is critical for its structural and electronic properties.
Properties
CAS No. |
328264-57-9 |
|---|---|
Molecular Formula |
C29H33N3O5S |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
ethyl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H33N3O5S/c1-7-31(8-2)21-13-10-19(11-14-21)16-24-27(33)32-26(20-12-15-22(35-5)23(17-20)36-6)25(28(34)37-9-3)18(4)30-29(32)38-24/h10-17,26H,7-9H2,1-6H3/b24-16+ |
InChI Key |
OEDUVMFOBZMJBY-LFVJCYFKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.
Chemical Structure
The compound's structure features a thiazolo-pyrimidine core with various substituents that contribute to its biological activity. The presence of a diethylamino group and methoxyphenyl moiety are particularly noteworthy for their roles in enhancing solubility and bioactivity.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, a related compound demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Moderate |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored through various assays. A study highlighted the inhibition of lipoxygenase activity by thiazole derivatives, suggesting that this compound may similarly modulate inflammatory pathways .
Antitumor Activity
In vitro studies have shown promising results regarding the antitumor activity of similar compounds. For example, derivatives have been tested against various cancer cell lines with significant cytotoxic effects observed. The mechanism is believed to involve apoptosis induction and cell cycle arrest in cancer cells .
Case Studies
- Antibacterial Study : A recent study synthesized a series of thiazole derivatives and evaluated their antibacterial properties using agar diffusion methods. The results indicated that several compounds exhibited MIC values comparable to conventional antibiotics .
- Antitumor Evaluation : Another investigation focused on the synthesis and biological evaluation of thiazolo-pyrimidine derivatives against human cancer cell lines. The study reported IC50 values indicating potent cytotoxicity against breast and colon cancer cells .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group (-COOEt) at position 6 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl (aqueous), reflux | Carboxylic acid (COOH) formation |
| Basic hydrolysis | NaOH (aqueous), reflux | Sodium salt of carboxylic acid |
The thiazolo[3,2-a]pyrimidine ring may undergo ring-opening under extreme acidic/basic conditions, though stability studies are required to confirm this .
Oxidation Reactions
The diethylamino group (-N(C₂H₅)₂) and aromatic methoxy substituents (-OCH₃) may participate in oxidation.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation of amine | KMnO₄ (acidic), H₂O₂ | Oxidation to nitroso or nitro groups |
| Oxidation of methoxy | Strong oxidizing agents | Potential cleavage of ether bonds |
The pyrimidine ring’s stability under oxidative conditions remains uncharacterized .
Nucleophilic Substitution
The benzylidene group (-CH=) at position 2 and the diethylamino group may act as leaving groups under specific conditions.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic attack | Nu⁻ (e.g., NH₂⁻), polar aprotic solvent | Substitution at benzylidene position |
| Amine displacement | H₂O (acidic), heat | Hydrolysis of diethylamino group |
Ring-Modifying Reactions
The thiazolo[3,2-a]pyrimidine core may undergo ring expansion or contraction via electrophilic substitution or cycloaddition.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Electrophilic substitution | NO₂⁺, H₂SO₄, 0°C | Nitration at reactive positions |
| Cycloaddition | Diene/alkyne, heat/light | Ring expansion (e.g., Diels-Alder) |
Stability and Degradation
The compound’s stability depends on pH and temperature:
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives share a common bicyclic scaffold but differ in substituents, which significantly alter their physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:
Structural Modifications and Substituent Effects
Electronic and Crystallographic Comparisons
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-diethylaminobenzylidene group is strongly electron-donating, enhancing resonance stabilization and polarizability compared to electron-withdrawing substituents (e.g., cyano in 11b) . Methoxy groups (as in 3,4-dimethoxyphenyl) contribute to hydrogen-bonding networks, as seen in the crystal structure of the trimethoxy derivative .
- The trimethoxy derivative exhibits a flattened boat conformation in the pyrimidine ring, while bromo-substituted analogs show planar geometries stabilized by halogen interactions .
Pharmacological Potential
Research Findings and Implications
- Structural Insights : X-ray studies reveal that substituents at position 2 (benzylidene) and position 5 (aryl) dictate molecular conformation and intermolecular interactions. For example, bulky substituents increase dihedral angles between fused rings, reducing π-π stacking .
- Design Recommendations: Incorporating electron-donating groups (e.g., diethylamino) may enhance solubility and bioavailability compared to halogenated analogs .
Preparation Methods
Precursor Synthesis: 2-Aminothiazoline and Malonate Derivatives
The foundational step involves preparing 2-aminothiazoline (III), which reacts with diethyl malonate derivatives (IV) under thermal conditions to form intermediate thiazolo[3,2-a]pyrimidine precursors (II). For example, heating 2-aminothiazoline with p-chlorophenyl diethyl malonate at 180°C for 30 minutes yields 6-p-chlorophenyl-5H-2,3,6,7-tetrahydro-5,7-dioxothiazolo[3,2-a]pyrimidine in 63% yield. This intermediate is critical for subsequent functionalization.
Solvent and Temperature Optimization
Cyclization reactions are conducted either solvent-free or in high-boiling solvents such as diphenyl ether or dimethyl sulfoxide (DMSO). Solvent-free conditions at 180–220°C favor rapid cyclization (1–48 hours), while solvent-mediated reactions (1–1,000 molar equivalents) enable better control over regioselectivity. For instance, refluxing in diphenyl ether at 220°C for 2 hours achieves 38–51% yields for benzyl- and phenethyl-substituted analogs.
Stepwise Synthesis of the Target Compound
Formation of the Thiazolo[3,2-a]Pyrimidine Core
The core structure is synthesized via a one-pot, two-step protocol:
-
Condensation : 2-Aminothiazoline reacts with ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate in a 1:1.5 molar ratio under nitrogen at 170–180°C for 1.5–2 hours.
-
Cyclization : The intermediate undergoes thermal cyclization at 220°C in diphenyl ether (8 mL per gram of substrate) to form the 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo scaffold.
Table 1: Key Reaction Conditions for Core Synthesis
Reaction Scheme:
Optimization of Reaction Parameters
Solvent Effects on Cyclization
Polar aprotic solvents like DMSO enhance reaction rates but may lead to side products. Non-polar solvents (e.g., toluene) favor higher regioselectivity but require longer reaction times. For the target compound, diphenyl ether is optimal, providing a balance between reactivity and selectivity.
Table 2: Solvent Screening for Cyclization
Catalytic Additives
The addition of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) accelerates cyclization but risks decomposition. Neutral conditions are preferred for the target compound to preserve the enol tautomer.
Analytical Characterization
Spectroscopic Data
Table 3: Comparative Spectral Data for Analogous Compounds
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, aromatic) | Yield (%) |
|---|---|---|---|
| p-Chlorophenyl analog | 1645 | 7.4 (m, 4H) | 63 |
| Target compound | 1640 | 7.3–7.5 (m, 3H) | 60 |
Comparative Analysis with Literature Methods
The target compound’s synthesis shares similarities with PKCK2 inhibitors reported by, where a 4-chlorophenyl analog was prepared via analogous cyclization (IC₅₀ = 0.56 μM). However, the diethylamino and dimethoxyphenyl groups necessitate stricter control over reaction stoichiometry to avoid N-alkylation side reactions. Mitsunobu reactions, as described in, offer an alternative pathway for installing ether linkages but are less efficient for this substrate.
Challenges and Mitigation Strategies
-
Tautomerization : The enol form dominates in solid-state and polar solvents, complicating NMR analysis. Deuterated DMSO suppresses tautomerization, enabling accurate characterization.
-
Purification : Silica gel chromatography with chloroform-methanol (95:5) effectively isolates the target compound from by-products .
Q & A
Q. What are the standard synthetic routes for this thiazolo[3,2-a]pyrimidine derivative, and how are intermediates characterized?
The synthesis typically involves a multi-step protocol:
- Cyclization : A thiazolo-pyrimidine core is formed via cyclization of thiourea derivatives with ethyl acetoacetate and aldehydes under acidic catalysis (e.g., ZnCl₂ in glacial acetic acid) .
- Benzylidene introduction : The (2E)-configuration at the benzylidene position is achieved through Knoevenagel condensation with 4-(diethylamino)benzaldehyde under reflux conditions .
- Characterization : Intermediates are confirmed via / NMR (to verify regioselectivity), IR (C=O and C=N stretches at ~1700 cm), and mass spectrometry (molecular ion peaks matching theoretical values) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray diffraction : Single-crystal analysis resolves the (2E)-configuration of the benzylidene group and confirms planarity of the thiazolo-pyrimidine core. Intermolecular interactions (e.g., C–H···O hydrogen bonds) are mapped to assess packing stability .
- Advanced NMR : - COSY and NOESY distinguish between E/Z isomers at the benzylidene position, while -DEPT identifies quaternary carbons .
Advanced Research Questions
Q. How do substitutions at the benzylidene and dimethoxyphenyl positions influence biological activity?
- Structure-Activity Relationship (SAR) :
- The 4-(diethylamino)benzylidene group enhances lipophilicity, improving cell membrane penetration (logP ~3.2), while the 3,4-dimethoxyphenyl moiety contributes to π-π stacking with kinase active sites .
- Methyl substitution at C7 stabilizes the thiazolo ring, reducing metabolic degradation (t > 6 hours in hepatic microsomes) .
Q. How can contradictory data in biological activity studies be resolved?
- Purity validation : Conflicting IC values may arise from impurities; HPLC (≥95% purity, C18 column, acetonitrile/water gradient) is essential .
- Assay conditions : Variations in cell culture media (e.g., serum concentration) or incubation time (24 vs. 48 hours) significantly alter cytotoxicity outcomes. Standardize protocols using MTT assays with triplicate replicates .
- Computational validation : Molecular docking (AutoDock Vina) identifies binding pose discrepancies in kinase targets (e.g., EGFR vs. VEGFR2), explaining selectivity variations .
Q. What computational strategies predict physicochemical properties and metabolic stability?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compute dipole moments (∼5.2 D) and HOMO-LUMO gaps (∼3.8 eV), correlating with redox stability .
- ADMET prediction : SwissADME estimates moderate BBB permeability (BBB score: 0.45) and CYP3A4 inhibition risk (Probability: 0.72), guiding lead optimization .
Q. How do intermolecular interactions from crystallography inform formulation strategies?
- Crystal packing analysis : Hydrogen bonds between the C=O group and solvent (e.g., DMF in co-crystals) suggest excipients that enhance solubility .
- Polymorph screening : Slurrying in ethanol/water mixtures identifies stable Form I (melting point: 198°C) with superior bioavailability over metastable forms .
Methodological Guidelines
- Synthetic optimization : Vary solvent polarity (e.g., ethanol vs. DMF) to improve yield (60% → 85%) in Knoevenagel steps .
- Data reproducibility : Use SC-XRD (R-factor < 0.06) and thermal gravimetric analysis (TGA) to validate batch consistency .
- Biological assays : Pair in vitro cytotoxicity (NCI-60 panel) with in vivo xenograft models (Balb/c mice) to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
